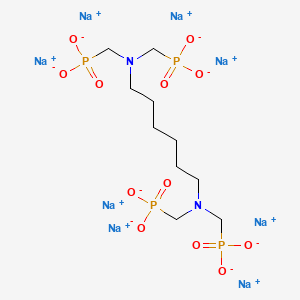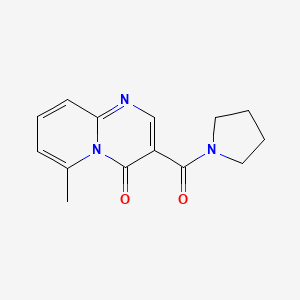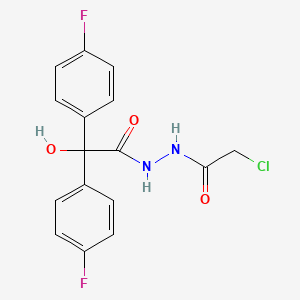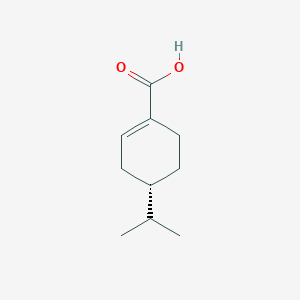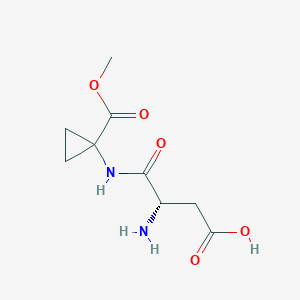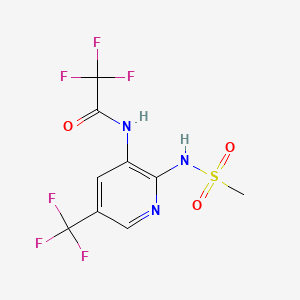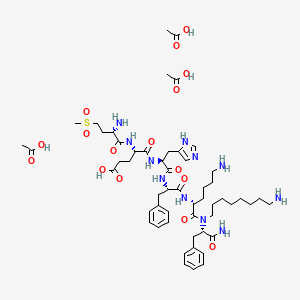
Ebiratide triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ebiratide triacetate is a peptide analog of corticotrophin (ACTH 4-9). It is known for its neurotrophic properties and significant effects on acetylcholine metabolism. This compound is highly lipophilic and has prolonged metabolic stability, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ebiratide triacetate involves the acetylation of ebiratide. The process typically includes the use of acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the complete acetylation of the peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ebiratide triacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles like amines or alcohols; reactions are performed under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Ebiratide triacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide acetylation and its effects on peptide stability and reactivity.
Biology: Investigated for its neurotrophic properties and its role in acetylcholine metabolism.
Medicine: Explored for potential therapeutic applications in neurodegenerative diseases and cognitive disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical chemistry
Mechanism of Action
Ebiratide triacetate exerts its effects through its interaction with specific molecular targets and pathways. It is known to modulate acetylcholine metabolism, which is crucial for cognitive functions. The compound’s lipophilicity allows it to cross the blood-brain barrier, where it can exert its neurotrophic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with acetylcholine receptors and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Corticotrophin (ACTH 4-9): The parent compound from which ebiratide triacetate is derived.
Other ACTH analogs: Compounds with similar structures and functions, such as ebiratide and its derivatives
Uniqueness
This compound is unique due to its high lipophilicity and prolonged metabolic stability, which distinguishes it from other ACTH analogs. Its ability to cross the blood-brain barrier and modulate acetylcholine metabolism makes it a valuable compound for research in neurodegenerative diseases and cognitive disorders .
Properties
CAS No. |
115994-46-2 |
|---|---|
Molecular Formula |
C54H85N11O16S |
Molecular Weight |
1176.4 g/mol |
IUPAC Name |
acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C48H73N11O10S.3C2H4O2/c1-70(68,69)27-23-36(51)44(63)55-37(21-22-42(60)61)45(64)58-40(30-35-31-53-32-54-35)47(66)57-39(28-33-16-8-6-9-17-33)46(65)56-38(20-12-14-25-50)48(67)59(26-15-5-3-2-4-13-24-49)41(43(52)62)29-34-18-10-7-11-19-34;3*1-2(3)4/h6-11,16-19,31-32,36-41H,2-5,12-15,20-30,49-51H2,1H3,(H2,52,62)(H,53,54)(H,55,63)(H,56,65)(H,57,66)(H,58,64)(H,60,61);3*1H3,(H,3,4)/t36-,37-,38+,39-,40-,41-;;;/m0.../s1 |
InChI Key |
DJSBOBHLKLQPRK-KBHHYMAYSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CS(=O)(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N(CCCCCCCCN)[C@@H](CC3=CC=CC=C3)C(=O)N)N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)N(CCCCCCCCN)C(CC3=CC=CC=C3)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


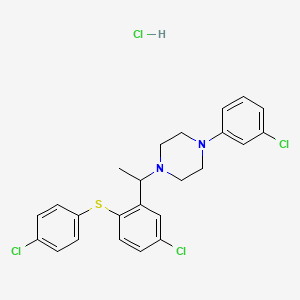
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
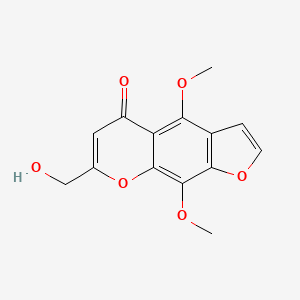
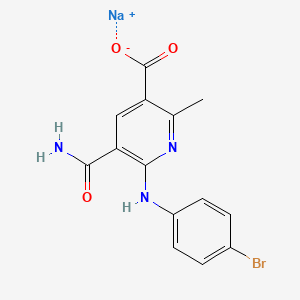
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
